Home > Products > Screening Compounds P4843 > 4-O-Methylcarbidopa
4-O-Methylcarbidopa -

4-O-Methylcarbidopa

Catalog Number: EVT-13785923
CAS Number:
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-O-Methylcarbidopa is a derivative of carbidopa, primarily recognized for its role in the treatment of Parkinson's disease. Carbidopa itself inhibits the enzyme aromatic L-amino acid decarboxylase, which is crucial in preventing the peripheral metabolism of levodopa, thus allowing more levodopa to reach the brain where it is converted into dopamine. This mechanism significantly enhances the therapeutic effects of levodopa in managing Parkinson's symptoms.

Source and Classification

4-O-Methylcarbidopa falls under the category of pharmaceutical compounds, specifically as a methylated derivative of carbidopa. It can be classified as an aromatic amino acid decarboxylase inhibitor, similar to its parent compound, carbidopa. The molecular formula for 4-O-Methylcarbidopa is C11H16N2O4C_{11}H_{16}N_{2}O_{4} with a molecular weight of 240.26 g/mol .

Synthesis Analysis

The synthesis of 4-O-Methylcarbidopa involves several methods that utilize commercially available precursors. One prominent method includes:

  1. Methylation of Carbidopa: This process typically uses methyl iodide as a methylating agent in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution where the hydroxyl group on carbidopa is replaced by a methoxy group, resulting in 4-O-Methylcarbidopa.
  2. Alternative Routes: Other synthetic routes may involve the use of oxaziridine and methyldopa esters, which undergo hydrolysis to yield carbidopa and its derivatives, including 4-O-Methylcarbidopa .

These methods highlight the versatility in synthesizing this compound while maintaining high yields and purity.

Molecular Structure Analysis

The molecular structure of 4-O-Methylcarbidopa features a methoxy group at the fourth position of the aromatic ring, which is critical for its biological activity. The compound can be represented structurally as follows:

  • Chemical Structure: The core structure consists of a dihydroxyphenyl moiety linked to a hydrazine and a methylpropanoic acid component.
  • Data:
    • Molecular Formula: C11H16N2O4C_{11}H_{16}N_{2}O_{4}
    • Molecular Weight: 240.26 g/mol
    • Melting Point: Not extensively documented but inferred from related compounds to be around 194 °C .
Chemical Reactions Analysis

4-O-Methylcarbidopa is involved in various chemical reactions, which include:

  1. Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
  2. Reduction: It can undergo reduction reactions to convert into its corresponding alcohols using reducing agents like sodium borohydride.
  3. Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for further derivatization.

The choice of reagents and reaction conditions significantly influences the yield and type of products formed during these reactions.

Mechanism of Action

The mechanism by which 4-O-Methylcarbidopa exerts its effects is closely related to that of carbidopa. By inhibiting aromatic L-amino acid decarboxylase, it prevents the conversion of levodopa into dopamine outside the brain. This action ensures that more levodopa crosses the blood-brain barrier and is available for conversion into dopamine within neuronal tissues, enhancing therapeutic efficacy in treating Parkinson's disease symptoms.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and bases; undergoes typical organic reactions such as substitution and reduction.

Relevant data on these properties are crucial for understanding how 4-O-Methylcarbidopa behaves in various environments and formulations .

Applications

4-O-Methylcarbidopa has significant implications in scientific research and pharmaceutical applications:

  1. Pharmaceutical Development: As an adjunct therapy for Parkinson's disease, it enhances the effectiveness of levodopa treatments.
  2. Research Tool: Used in studies exploring dopamine metabolism and neurological pathways associated with movement disorders.

The ongoing research into derivatives like 4-O-Methylcarbidopa continues to provide insights into optimizing treatment strategies for neurodegenerative diseases .

Structural and Mechanistic Analysis of 4-O-Methylcarbidopa

Stereochemical Configuration and Isomeric Differentiation

4-O-Methylcarbidopa (chemical name: 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid) shares the core structural framework of carbidopa but features a methyl group at the 4-O position of the catechol ring. Its molecular formula is C₁₁H₁₆N₂O₄, with a molecular weight of 240.26 g/mol [1] [4]. Like carbidopa, it possesses a chiral center at the α-carbon adjacent to the carboxylic acid group, adopting an (S)-configuration critical for its biological interactions [6] [10]. This stereochemistry governs its three-dimensional orientation during enzyme binding.

The methylation at the 4-O position generates a distinct regioisomer compared to other methylated variants (e.g., 3-O-methylcarbidopa). This structural alteration significantly impacts electronic distribution and hydrogen-bonding capacity:

  • Loss of catechol moiety: The 4-O-methylation converts one phenolic hydroxyl group to a methoxy group, disrupting the catechol structure essential for metal coordination or redox interactions.
  • Steric effects: The methyl group introduces steric hindrance near the aromatic ring, potentially limiting access to enzymatic active sites [4] [8].Isomeric differentiation from carbidopa and other analogues (e.g., 3,4-O,O-dimethylcarbidopa) relies on analytical techniques such as HPLC with UV/ECD detection, which exploits polarity differences arising from methylation patterns [1] [4].

Table 1: Structural Comparison of Carbidopa and Key Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Modification
CarbidopaC₁₀H₁₄N₂O₄226.23Parent compound; 3,4-dihydroxyphenyl
4-O-MethylcarbidopaC₁₁H₁₆N₂O₄240.26Methylation at 4-O position
3,4-O,O-Dimethyl CarbidopaC₁₂H₁₈N₂O₄254.28Methylation at both 3-O and 4-O sites
Carbidopa Methyl EsterC₁₁H₁₆N₂O₄240.26Esterification of carboxylic acid

Role as a Carbidopa Impurity: Structural Analogues and Metabolic Byproducts

4-O-Methylcarbidopa is formally recognized as Carbidopa Related Compound A (USP designation) or Carbidopa EP Impurity J (Ph. Eur. designation) in pharmacopeial standards [4]. It arises during carbidopa synthesis or storage through:

  • Incomplete demethylation during manufacturing steps involving protected intermediates.
  • Enzymatic O-methylation via catechol-O-methyltransferase (COMT), analogous to the conversion of L-DOPA to 3-O-methyldopa [4] [8].

Its presence necessitates strict chromatographic control in pharmaceutical products, typically quantified using reversed-phase HPLC. Regulatory thresholds mandate levels below 0.1–0.5% in active pharmaceutical ingredients (APIs) due to potential impacts on drug efficacy [4]. Structurally related impurities include:

  • Carbidopa EP Impurity B: 3-Hydroxy-O-methyl-L-tyrosine derivative
  • 3,4-O,O-Dimethyl Carbidopa: Dimethylated variant altering both hydroxyl groups [4].These analogues collectively illustrate susceptibility of carbidopa’s catechol ring to chemical and enzymatic modifications.

Mechanistic Pathways in Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition

Carbidopa exerts therapeutic effects via irreversible inhibition of peripheral aromatic L-amino acid decarboxylase (AADC), a pyridoxal 5'-phosphate (PLP)-dependent enzyme. This inhibition prevents peripheral conversion of L-DOPA to dopamine, enhancing L-DOPA delivery to the CNS [2] [7] [10]. 4-O-Methylcarbidopa’s inhibitory profile diverges significantly due to its methylated structure:

  • Reduced binding affinity: The 4-O-methyl group disrupts critical interactions with AADC’s active site, which normally coordinates the catechol hydroxyl groups. Molecular modeling suggests this methylation decreases hydrogen bonding with residues like Lys303 and Asn300 [3] [7].
  • Altered interaction with PLP cofactor: Carbidopa forms a stable hydrazone adduct with PLP, inactivating AADC. 4-O-Methylcarbidopa’s modified aromatic ring weakens this adduct formation, reducing irreversible inhibition potency by >50% compared to carbidopa in in vitro assays [3] [7].

Table 2: Comparative Inhibition Mechanisms of Carbidopa vs. 4-O-Methylcarbidopa

ParameterCarbidopa4-O-Methylcarbidopa
AADC Binding MechanismIrreversible PLP adduct formationWeak/reversible PLP interaction
Key Structural MotifCatechol ring (3,4-dihydroxyphenyl)3-Hydroxy-4-methoxyphenyl
Enzyme Inhibition IC₅₀0.05–0.1 μM>10 μM (estimated)
Plasma Half-Life~2 hoursLikely shorter due to reduced protein binding
Blood-Brain Barrier PenetrationNegligibleNegligible

Studies using the central AADC inhibitor NSD-1015 (3-hydroxybenzyl hydrazine) provide indirect mechanistic insights. NSD-1015 elevates brain L-DOPA levels but exhibits complex interactions with dopamine metabolism, partially attributed to monoamine oxidase (MAO) inhibition [3] [9]. While 4-O-methylcarbidopa lacks significant MAO affinity, its structural perturbation likely diminishes its utility as a selective decarboxylase inhibitor.

The compound may also arise in vivo via hepatic COMT-mediated methylation of carbidopa. This metabolic pathway parallels 3-O-methyldopa formation from L-DOPA and could contribute to reduced bioavailability of active carbidopa during chronic therapy [4] [8].

Properties

Product Name

4-O-Methylcarbidopa

IUPAC Name

2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)

InChI Key

ZNEMNEYYTAHRJU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.